(3,5-Dimethylphenyl)(phenyl)methanone

Description

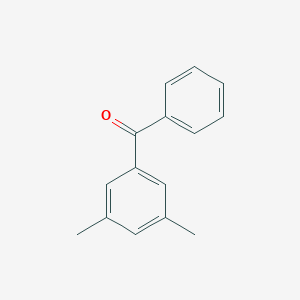

Structure

2D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZWWMXQRMOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4044-60-4, 13319-70-5 | |

| Record name | 2,5-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dimethylbenzophenone is a sparsely documented chemical entity. The following guide is constructed based on established principles of organic chemistry, data from isomeric analogs, and generalized experimental protocols. All quantitative data presented for the target compound should be considered predictive and require experimental validation.

Introduction

Benzophenones are a class of aromatic ketones that serve as crucial synthons in organic chemistry and as core structural motifs in medicinal chemistry. Their photochemical properties and synthetic versatility make them valuable in various applications, including as photoinitiators and as intermediates in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of the predicted physical and chemical properties of 3,5-dimethylbenzophenone, detailed experimental protocols for its synthesis and characterization, and a proposed workflow for its initial assessment in a drug discovery context.

Predicted Physical and Chemical Properties

The physical and chemical properties of 3,5-dimethylbenzophenone have been estimated based on the known properties of its isomers (e.g., 3,4-dimethylbenzophenone and 4,4'-dimethylbenzophenone) and general characteristics of aromatic ketones.

| Property | Predicted Value / Description |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid. |

| Melting Point | Estimated to be in the range of 40-50 °C. |

| Boiling Point | Estimated to be >300 °C at atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and insoluble in water. |

| CAS Number | Not definitively assigned in major chemical databases. |

Synthesis of 3,5-Dimethylbenzophenone

A plausible and common method for the synthesis of 3,5-dimethylbenzophenone is the Friedel-Crafts acylation of m-xylene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Caption: Proposed synthesis of 3,5-dimethylbenzophenone via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve m-xylene (1.5 eq) and benzoyl chloride (1.0 eq) in anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The structure of the synthesized 3,5-dimethylbenzophenone would be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the 3,5-dimethylphenyl ring would appear as singlets or narrowly split multiplets. - The two methyl groups would appear as a sharp singlet at ~2.3 ppm. - Protons of the unsubstituted phenyl ring would appear as multiplets in the range of 7.4-7.8 ppm. |

| ¹³C NMR | - The carbonyl carbon would show a characteristic peak in the downfield region (~195-200 ppm).[1][2] - Aromatic carbons would appear in the range of 125-140 ppm. - The methyl carbons would appear as a single peak at ~21 ppm. |

| Infrared (IR) | - A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1660-1690 cm⁻¹, characteristic of an aromatic ketone.[1][2] - C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹. - C-H stretching of the methyl groups would be observed around 2850-2960 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ would be observed at m/z = 210. - Characteristic fragmentation patterns would include the loss of the phenyl group (m/z = 77) to give an acylium ion at m/z = 133, and the loss of the dimethylphenyl group (m/z = 105) to give a benzoyl cation at m/z = 105. |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): A sample of the purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.

-

Mass Spectrometry (MS): The sample is analyzed using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via a gas chromatograph (GC-MS) for simultaneous separation and analysis.

Preclinical Characterization Workflow for Drug Discovery

For a novel compound like 3,5-dimethylbenzophenone, a systematic evaluation of its drug-like properties is essential. This preclinical workflow outlines the initial in vitro assays to assess its potential as a drug candidate.

Caption: Preclinical characterization workflow for a novel small molecule.

Experimental Protocols for In Vitro Assays

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 3,5-dimethylbenzophenone for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Readout: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The IC₅₀ value is then calculated.[3][4]

-

-

In Vitro ADME Assays:

-

Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and measure the concentration of the parent compound over time using LC-MS/MS. This determines the compound's intrinsic clearance.

-

Permeability Assay (e.g., PAMPA): Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption. The compound is added to a donor plate and the amount that crosses the artificial membrane to the acceptor plate is quantified by UV-Vis spectroscopy or LC-MS/MS.

-

Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis or ultrafiltration, followed by LC-MS/MS analysis.[5][6][7][8]

-

Conclusion

While 3,5-dimethylbenzophenone is not a widely studied compound, its properties can be reliably predicted based on its structure and comparison with its isomers. This guide provides a framework for its synthesis, characterization, and initial evaluation as a potential lead compound in a drug discovery program. The detailed experimental protocols serve as a starting point for researchers to synthesize and validate the properties of this and other novel benzophenone derivatives.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. Cytotoxicity Assays | Thermo Fisher Scientific - KG [thermofisher.com]

- 4. kosheeka.com [kosheeka.com]

- 5. selvita.com [selvita.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 8. criver.com [criver.com]

Technical Guide: Characterization of CAS No. 13319-70-5 and Related Piperidine Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available characterization data for the chemical compound with CAS number 13319-70-5, identified as (3,5-Dimethylphenyl)(phenyl)methanone. Due to limited publicly available data for this specific molecule, this guide also includes comprehensive characterization data for structurally related piperidine-containing compounds that may be of interest to researchers in drug development and medicinal chemistry.

Section 1: this compound (CAS: 13319-70-5)

This compound is a chemical intermediate.[1] Available data for this compound is summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13319-70-5 | [1] |

| Linear Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.28 g/mol | [2] |

Note: Purity of 98% (HPLC) has been reported by a commercial supplier.[2]

Synthetic Utility

This compound can be used as a precursor in the synthesis of 1-benzyl-3,5-dimethylbenzene.

Section 2: Characterization of Structurally Related Piperidine Compounds

The following sections detail the characterization of piperidine-containing structures that are relevant in the context of drug development.

1-(2-Phenylethyl)piperidine and its Derivatives

1-(2-Phenylethyl)piperidine and its analogs are common scaffolds in medicinal chemistry, notably as key intermediates in the synthesis of fentanyl and related analgesics.[3][4]

The following table summarizes key characterization data for 1-(2-phenylethyl)piperidine and a representative derivative, N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.

| Property | 1-(2-Phenylethyl)piperidine | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine |

| CAS Number | 332-14-9 | 21409-26-7 |

| Molecular Formula | C₁₃H₁₉N | C₁₉H₂₄N₂ |

| Molecular Weight | 189.30 g/mol | 280.4 g/mol |

| IUPAC Name | 1-(2-phenylethyl)piperidine | N-phenyl-1-(2-phenylethyl)piperidin-4-amine |

| Mass Spectrometry (m/z) | Top Peak: 98, 2nd Highest: 99[5] | Top Peak: 146, 2nd Highest: 189[6] |

General Procedure for the Synthesis of 1-(2-Phenethyl)-4-piperidone:

A common precursor for many 1-(2-phenylethyl)piperidine derivatives is 1-(2-phenethyl)-4-piperidone. An improved one-pot synthesis involves the reaction of phenethylamine with methyl acrylate, followed by Dieckmann cyclization.[3]

-

Michael Addition: Phenethylamine is reacted with two equivalents of methyl acrylate to yield N,N-bis(β-methoxycarbonylethyl)phenylethylamine.[4]

-

Dieckmann Cyclization: The resulting diester undergoes intramolecular cyclization in the presence of a base (e.g., sodium methoxide or sodium t-butoxide) in a suitable solvent like xylene.[3][4]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically with an acid workup, to afford 1-(2-phenethyl)-4-piperidone.[3]

Reductive Amination for N-Arylation:

N-phenyl-1-(2-phenylethyl)piperidin-4-amine can be synthesized via reductive amination of 1-(2-phenethyl)-4-piperidone with aniline.[4]

-

Imine Formation: 1-(2-phenethyl)-4-piperidone is reacted with aniline in a suitable solvent (e.g., ethanol) to form the corresponding imine.

-

Reduction: The imine is then reduced to the secondary amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation. A one-pot procedure under the action of a catalyst in an autoclave has been described.[4]

Caption: Synthetic workflow for N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.

Spectroscopic Characterization of Piperidine Ring

The piperidine ring exhibits characteristic signals in various spectroscopic analyses.

In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear as a multiplet around 2.79 ppm. The protons on the β and γ carbons are observed further upfield, around 1.58-1.46 ppm.[7]

The IR spectrum of piperidine shows characteristic N-H stretching vibrations.

The mass spectrum of 1-(2-phenylethyl)piperidine is characterized by a base peak at m/z 98, corresponding to the piperidinomethyl fragment.[5] Fentanyl and its analogs, which contain the 1-(2-phenylethyl)piperidine core, often show a characteristic fragment ion at m/z 188 (C₁₃H₁₈N) and a subsequent fragment at m/z 105 (C₈H₉).[8]

Caption: Analytical workflow for piperidine derivative identification.

Disclaimer

This document is intended for informational purposes for a scientific audience. The synthesis and handling of the compounds described should only be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. Some of the compounds mentioned, such as fentanyl and its analogs, are controlled substances and are subject to strict legal regulations.

References

- 1. (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. AK Scientific @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of (3,5-Dimethylphenyl)(phenyl)methanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-Dimethylphenyl)(phenyl)methanone, a derivative of benzophenone, is a chemical entity of interest in organic synthesis and potentially in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its purification, formulation, and application in these fields. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature. This document outlines the methodologies to quantitatively determine the solubility of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. The molecular structure of this compound, featuring a central carbonyl group and two aromatic rings, one of which is substituted with two methyl groups, suggests it is a relatively nonpolar compound. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and lower solubility in highly polar solvents.

Experimental Determination of Solubility

The following sections detail two common and robust methods for determining the solubility of a solid organic compound in a liquid solvent: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a direct and reliable technique for solubility determination. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, toluene) in a sealed container.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

UV-Vis Spectroscopy Method

This method is an indirect but often faster technique that relies on the Beer-Lambert law. It is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The slope of the linear regression line will be the molar absorptivity (ε) if concentration is in mol/L, or a similar proportionality constant for other concentration units.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear, saturated supernatant.

-

Dilute this aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the calibration curve (or the Beer-Lambert equation, A = εbc) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Data Presentation

While specific data for this compound is unavailable, the results from the described experimental procedures should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |

| n-Hexane | 1.9 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 9.1 | To be determined |

| Acetone | 21 | To be determined |

| Ethanol | 24.5 | To be determined |

| Methanol | 32.7 | To be determined |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Gravimetric Method Workflow.

Caption: UV-Vis Spectroscopy Workflow.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter that dictates its handling and application. While specific quantitative data is not currently available, this guide provides detailed and adaptable experimental protocols for its determination using gravimetric and UV-Vis spectroscopic methods. The provided workflows offer a clear visual representation of the necessary steps for researchers to generate reliable and reproducible solubility data for this compound. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Research Applications of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones, a class of aromatic ketones, represent a versatile scaffold with a broad spectrum of applications in scientific research and development. Their unique photochemical and biological properties have positioned them as crucial tools in medicinal chemistry, photochemistry, polymer science, and as UV-protecting agents. This technical guide provides a comprehensive overview of the core applications of substituted benzophenones, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The benzophenone framework is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials.[1][2][3][4] The synthetic accessibility and the ease of introducing various substituents onto the phenyl rings allow for the fine-tuning of their pharmacological profiles.

Anticancer Activity

Substituted benzophenones have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain benzophenone derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting specific cellular components.

Table 1: Anticancer Activity of Selected Substituted Benzophenones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [6] |

| A-549 (Lung) | 0.82 | [6] | |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [6] | |

| SW480 (Colon) | 0.99 | [6] | |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [6] |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [6] | |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [6] |

| SW480 (Colon) | 0.93 | [6] | |

| 2-Hydroxybenzophenone derivative | MDA-MB-231 (Breast) | 12.09 | [8] |

| T47-D (Breast) | 26.49 | [8] | |

| PC3 (Prostate) | 18.53 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives have been extensively studied.[1][5] They can exert their effects through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[5][9]

Table 2: Anti-inflammatory Activity of Selected Substituted Benzophenones

| Compound | Assay | Inhibition (%) | Dose | Reference |

| Chloro and methyl substituted benzoyloxy benzophenones | Carrageenan-induced rat paw edema | >50% | 100 mg/kg | [10] |

| Thiazole-substituted benzophenone (Compound 3a ) | Croton oil-induced ear edema | 78.3 ± 4.5 | 0.5 mg/ear | [5] |

| Thiazole-substituted benzophenone (Compound 3c ) | Croton oil-induced ear edema | 82.1 ± 3.9 | 0.5 mg/ear | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted benzophenones have demonstrated promising activity against a range of bacteria and fungi.[11][12][13]

Table 3: Antimicrobial Activity of Selected Substituted Benzophenones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 125 | [11] |

| Escherichia coli | 250 | [11] | |

| Salmonella Typhimurium | 125 | [11] | |

| Benzophenone derived 1,2,3-triazole (3a ) | Candida albicans | 15.63 | [12] |

| Benzophenone derived 1,2,3-triazole (3b ) | Candida albicans | 15.63 | [12] |

| Benzophenone fused azetidinone (9a ) | Staphylococcus aureus | 6.25 | [13] |

| Bacillus subtilis | 6.25 | [13] | |

| Aspergillus niger | 6.25 | [13] | |

| Garcinol | Methicillin-resistant Staphylococcus aureus | 3.1-12.5 | [14] |

Antiviral Activity

Certain benzophenone derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV). They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the viral life cycle.[6]

Photosensitizers in Research

Benzophenones are renowned for their photochemical properties, acting as efficient photosensitizers. Upon absorption of UV light, they can be excited to a triplet state, which can then initiate a variety of chemical reactions.[8][15] This property is harnessed in organic synthesis, photopolymerization, and photobiology. The mechanism often involves hydrogen abstraction or energy transfer to other molecules. The intersystem crossing quantum yield (φISC) for benzophenone is nearly 1, and it can produce singlet oxygen with a quantum yield (φΔ) of approximately 0.3.[8]

Table 4: Photophysical Properties of Selected Substituted Benzophenones

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| Benzophenone | 252 | 16,600 | Methanol | [14] |

| 334 | - | Ethanol | [6] | |

| 4-Methoxybenzophenone | 292 | - | Methanol | [16] |

| 4-Hydroxybenzophenone | 290 | - | Ethanol | [17] |

| 2-Hydroxy-4-methoxybenzophenone | 287 | - | - | [17] |

| 325 | - | - | [17] | |

| Polymeric Benzophenone | 294 | 28,300 | - | [14] |

UV Filters in Commercial Products

The strong UV absorption of benzophenone derivatives makes them ideal ingredients in sunscreens and as UV stabilizers in plastics and coatings to prevent photodegradation.[17][18][19] They absorb harmful UVA and UVB radiation and dissipate the energy as heat, thus protecting the skin and materials from sun damage.

Experimental Protocols

Synthesis of Substituted Benzophenones

A general and versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.

General Procedure for Friedel-Crafts Acylation:

-

To a solution of the substituted benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add the corresponding benzoyl chloride (1.1 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 eq), in portions.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[4][9][20][21]

Example: Synthesis of 4-Methoxybenzophenone: Anisole and benzoyl chloride are reacted in the presence of anhydrous aluminum chloride in hexane. The resulting product is hydrolyzed and extracted with dichloromethane to yield 4-methoxybenzophenone.[18]

Biological Activity Assays

MTT Assay for Cytotoxicity: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzophenone compound for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][5][22][23][24]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity: This in vivo assay is a standard model for evaluating acute inflammation.

-

Administer the benzophenone compound or a control vehicle to a group of rats or mice.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[19][25][26][27][28]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare a series of twofold dilutions of the benzophenone compound in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][29][30]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.

-

A colorimetric assay kit is typically used. The assay involves the reverse transcription of an RNA template by the HIV-1 RT enzyme in the presence of digoxigenin- and biotin-labeled nucleotides.

-

The biotin-labeled DNA product is captured on a streptavidin-coated microplate.

-

An anti-digoxigenin-peroxidase conjugate is added, which binds to the digoxigenin-labeled DNA.

-

A peroxidase substrate is added, and the resulting color development is measured spectrophotometrically. The inhibition of RT activity is reflected by a decrease in the color signal.[2][21][30][31][32]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Substituted Benzophenones

Substituted benzophenones can influence various cellular signaling pathways, contributing to their observed biological activities. For example, in cancer cells, they can interfere with pathways crucial for cell survival and proliferation.

Experimental Workflow for Photoaffinity Labeling

Benzophenone moieties are widely used as photoaffinity probes to identify protein-ligand interactions. Upon UV irradiation, the benzophenone group forms a covalent bond with nearby amino acid residues, allowing for the identification of binding partners.[7][16][27][33]

Workflow for Photopolymerization Initiation

Substituted benzophenones are effective Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator (e.g., an amine).[14][23][34]

This guide highlights the significant and diverse roles of substituted benzophenones in modern research. The ability to readily modify their structure allows for the development of new compounds with tailored properties, ensuring their continued importance in the advancement of science and technology.

References

- 1. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 8. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www2.sbbq.org.br [www2.sbbq.org.br]

- 12. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. edinst.com [edinst.com]

- 16. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 22. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rapidmicrobiology.com [rapidmicrobiology.com]

- 31. researchgate.net [researchgate.net]

- 32. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. escholarship.org [escholarship.org]

- 34. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylbenzophenone

A Note on the Subject Compound: Initial literature searches for 3,5-dimethylbenzophenone yielded a significant lack of specific scientific data. This is likely due to the directing effects of the methyl groups in the common synthetic routes, which do not favor the formation of the 3,5-isomer. Consequently, this guide will focus on the closely related and well-documented isomer, 3,4-dimethylbenzophenone , for which substantial data is available.

This technical guide provides a comprehensive overview of 3,4-dimethylbenzophenone, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, chemical and physical properties, spectroscopic data, and potential applications of this compound.

Chemical Properties and Identification

This section details the fundamental chemical and physical properties of 3,4-dimethylbenzophenone, providing a foundational understanding of the compound.

| Property | Value | Reference |

| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone | [1] |

| CAS Number | 2571-39-3 | [2] |

| Molecular Formula | C₁₅H₁₄O | |

| Molecular Weight | 210.27 g/mol | |

| Melting Point | 45-47 °C | |

| Boiling Point | 335 °C | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Soluble in methanol. | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 3,4-dimethylbenzophenone.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | m | 2H | Aromatic H |

| 7.55 | m | 1H | Aromatic H |

| 7.45 | m | 2H | Aromatic H |

| 7.22 | d | 1H | Aromatic H |

| 2.34 | s | 3H | Methyl H |

| 2.31 | s | 3H | Methyl H |

Note: Data obtained from a representative spectrum. Multiplicity and exact shifts may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 196.8 | C=O |

| 142.2 | Aromatic C |

| 137.8 | Aromatic C |

| 135.2 | Aromatic C |

| 132.3 | Aromatic C |

| 130.1 | Aromatic C |

| 129.5 | Aromatic C |

| 128.2 | Aromatic C |

| 127.8 | Aromatic C |

| 19.9 | Methyl C |

| 19.4 | Methyl C |

Note: Representative peak positions are provided.

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 210 | 45% | [M]⁺ |

| 133 | 100% | [M-C₆H₅]⁺ |

| 105 | 35% | [C₆H₅CO]⁺ |

| 77 | 25% | [C₆H₅]⁺ |

Note: Major fragmentation peaks are listed.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 | C=O stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

Note: Characteristic absorption bands are provided.[5]

Synthesis of 3,4-Dimethylbenzophenone

The primary synthetic route to 3,4-dimethylbenzophenone is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

o-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-xylene in an appropriate amount of dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Biological and Photochemical Activities

Benzophenone and its derivatives are known for their diverse biological and photochemical properties. While specific studies on the biological activities of 3,4-dimethylbenzophenone are limited, the benzophenone scaffold is a common motif in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[6]

Benzophenones are also widely used as photoinitiators in polymer chemistry and as UV filters in sunscreens and other materials.[7] The photochemical behavior of benzophenones involves the excitation of the carbonyl group to a triplet state, which can then participate in various chemical reactions. The substitution pattern on the aromatic rings can influence the photophysical properties and reactivity of the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,4-dimethylbenzophenone via Friedel-Crafts acylation.

Logical Relationship of Benzophenone Applications

This diagram shows the relationship between the core benzophenone structure and its main application areas.

References

- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 2571-39-3 | Fisher Scientific [fishersci.ca]

- 3. 3,4-Dimethylbenzophenone | 2571-39-3 [chemicalbook.com]

- 4. 3,4-Dimethylbenzophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3,4-Dimethylbenzophenone [webbook.nist.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Safety and Handling of (3,5-Dimethylphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (3,5-Dimethylphenyl)(phenyl)methanone (CAS No. 13319-70-5), a compound used in laboratory and research settings. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound, also known as 3,5-dimethylbenzophenone, is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.28 g/mol [1][2] |

| Appearance | Light brown powder/solid[1] |

| Odor | No information available[1] |

| Melting Point/Range | 93 - 97 °C / 199.4 - 206.6 °F[1] |

| Boiling Point/Range | 200 °C / 392 °F @ 17 mmHg[1] |

| Solubility | No information available[1] |

| Vapor Pressure | No information available[1] |

| Specific Gravity | No information available[1] |

Hazard Identification and Classification

This compound is classified as hazardous under various regulatory standards. The primary hazards are related to its effects on aquatic life.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Hazardous to the aquatic environment, long-term hazard | 환경 | Warning | H411: Toxic to aquatic life with long lasting effects[3] |

Note: While some safety data sheets for isomeric compounds like 3,4-Dimethylbenzophenone indicate skin and eye irritation[4], specific irritation data for the 3,5-dimethyl isomer is not consistently reported. However, it is prudent to handle it as a potential irritant.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

3.2. Handling and Storage

-

Handling : Avoid contact with skin, eyes, or clothing.[1] Avoid dust formation and inhalation.[1] Wash hands and face thoroughly after handling.[4]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1][4]

3.3. First-Aid Measures

In case of exposure, follow these first-aid protocols:

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]

-

Inhalation : Remove to fresh air. Get medical attention immediately if symptoms occur.[1]

-

Ingestion : Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

3.4. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6]

-

Specific Hazards : Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[1]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

3.5. Accidental Release Measures

-

Personal Precautions : Use personal protective equipment.[6] Ensure adequate ventilation.[6] Avoid dust formation.[6]

-

Environmental Precautions : Do not let the product enter drains.[6]

-

Methods for Containment and Cleaning Up : Sweep up and shovel.[6] Keep in suitable, closed containers for disposal.[6]

3.6. Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflows and Logical Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: General risk assessment workflow for handling chemical compounds.

Caption: Standard procedure for responding to a chemical spill.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.

References

Commercial suppliers of (3,5-Dimethylphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone of interest in various chemical and pharmaceutical research areas. This document details its chemical and physical properties, commercial availability, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound, also known as 3,5-dimethylbenzophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O. Its structure features a benzoyl group attached to a 3,5-dimethylphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13319-70-5 | |

| Molecular Formula | C₁₅H₁₄O | |

| Molecular Weight | 210.27 g/mol | |

| Purity | ≥98% (typical) | [1] |

| Physical State | Solid | - |

| Melting Point | Data not consistently available | - |

| Boiling Point | Data not consistently available | - |

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. Purity levels and available quantities may vary between suppliers. It is crucial to obtain a certificate of analysis for lot-specific data.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number/Name | Notes |

| Sigma-Aldrich | S55809 | Marketed as AldrichCPR for early discovery researchers. Analytical data is not collected for this specific product by the supplier. |

| BLDpharm | 13319-70-5 | - |

| Santa Cruz Biotechnology | CAS 13319-70-5 | - |

| AK Scientific, Inc. | - | - |

| ChemNet | - | A platform connecting various suppliers. |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from established Friedel-Crafts acylation methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add anhydrous aluminum chloride and an inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of benzoyl chloride in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Following the addition of the benzoyl chloride solution, add m-xylene dropwise via the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Logical Flow of the Synthesis:

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Drug Development

While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, the broader class of benzophenone derivatives has been investigated for various therapeutic applications. Benzophenones are known to possess a wide range of biological activities, including but not limited to, antifungal and anti-inflammatory properties.

The 3,5-dimethylphenyl moiety can be a key structural element in medicinal chemistry, influencing the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the 3,5-dimethylphenyl group has been incorporated into tryptamine derivatives that have been evaluated for their binding to the GnRH receptor.

The core benzophenone structure is also a well-known photoinitiator, capable of absorbing UV light to generate reactive species that can initiate polymerization. Although the specific photochemical properties of the 3,5-dimethyl substituted variant are not well-characterized, it could potentially be explored for applications in photochemistry and materials science.

Experimental Workflow for Biological Screening:

For researchers interested in exploring the biological potential of this compound, a general screening workflow can be implemented.

Caption: General workflow for biological screening of the compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl and dimethylphenyl rings, and a characteristic singlet for the two methyl groups.

-

¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbons, and the various CH carbons of the aromatic rings.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

This guide serves as a starting point for researchers and professionals working with this compound. Due to the limited specific data in the public domain, thorough in-house analysis and experimental validation are strongly recommended.

References

Methodological & Application

Application Notes and Protocols for Reactions with 3,5-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3,5-dimethylbenzophenone and its subsequent reduction to (3,5-dimethylphenyl)(phenyl)methanol. The protocols are designed to be clear and reproducible for use in a laboratory setting. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

I. Synthesis of 3,5-Dimethylbenzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 3,5-dimethylbenzophenone through the Friedel-Crafts acylation of benzene with 3,5-dimethylbenzoyl chloride. This reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Experimental Protocol:

-

Preparation of 3,5-Dimethylbenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylbenzoic acid and thionyl chloride. A typical molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is 1:5.[1][2]

-

Slowly heat the mixture to 35°C and maintain for 1 hour with stirring.

-

Gradually increase the temperature to 45°C over 30 minutes and hold for another 30 minutes.

-

Further, increase the temperature to 50°C and maintain for 30 minutes.

-

Finally, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.[3]

-

After cooling, remove the excess thionyl chloride by distillation under normal pressure.

-

The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.

-

-

Friedel-Crafts Acylation:

-

In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) and dry benzene. The molar ratio of aluminum chloride to the acyl chloride is typically slightly greater than 1:1.

-

Cool the mixture in an ice bath.

-

Slowly add 3,5-dimethylbenzoyl chloride dropwise from the dropping funnel to the stirred benzene-AlCl₃ suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.

-

Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane or diethyl ether.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylbenzophenone.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | - | - | - |

| Thionyl Chloride | SOCl₂ | 118.97 | - | - | - |

| 3,5-Dimethylbenzoyl Chloride | C₉H₉ClO | 168.62 | - | - | >98[3] |

| Benzene | C₆H₆ | 78.11 | - | - | - |

| Aluminum Chloride | AlCl₃ | 133.34 | - | - | - |

| 3,5-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | - | - | High |

Characterization Data for 3,5-Dimethylbenzophenone (Expected):

-

¹H NMR (CDCl₃, ppm): δ 7.80-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, ppm): δ 196.8 (C=O), 138.0, 137.5, 133.0, 132.5, 130.0, 128.5, 128.0, 21.5 (CH₃).

-

IR (KBr, cm⁻¹): ~1660 (C=O stretching).

II. Reduction of 3,5-Dimethylbenzophenone to (3,5-Dimethylphenyl)(phenyl)methanol

This protocol describes the reduction of the synthesized 3,5-dimethylbenzophenone to the corresponding secondary alcohol, (3,5-dimethylphenyl)(phenyl)methanol, using sodium borohydride.

Experimental Protocol:

-

Reduction Reaction:

-

In a round-bottom flask, dissolve 3,5-dimethylbenzophenone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Gradually add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of sodium borohydride is typically used to ensure complete reduction.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Add dilute hydrochloric acid to neutralize the solution.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (3,5-dimethylphenyl)(phenyl)methanol.

-

The product can be purified by recrystallization or column chromatography.

-

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |

| 3,5-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | - | - | - |

| Sodium Borohydride | NaBH₄ | 37.83 | - | - | - |

| (3,5-Dimethylphenyl)(phenyl)methanol | C₁₅H₁₆O | 212.29 | - | - | High |

Characterization Data for (3,5-Dimethylphenyl)(phenyl)methanol (Expected):

-

¹H NMR (CDCl₃, ppm): δ 7.40-7.20 (m, 5H, Ar-H), 7.00 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 5.80 (s, 1H, CH-OH), 2.30 (s, 6H, 2 x CH₃), 2.10 (s, 1H, OH).

-

¹³C NMR (CDCl₃, ppm): δ 144.0, 143.5, 138.0, 129.0, 128.5, 127.5, 126.5, 124.5, 76.0 (CH-OH), 21.5 (CH₃).

-

IR (KBr, cm⁻¹): ~3400 (broad, O-H stretching).

III. Experimental Workflow

The following diagram illustrates the two-step synthesis process from 3,5-dimethylbenzoyl chloride to (3,5-dimethylphenyl)(phenyl)methanol.

Caption: Experimental workflow for the synthesis of (3,5-dimethylphenyl)(phenyl)methanol.

References

- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 2. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

Application Notes and Protocols for (3,5-Dimethylphenyl)(phenyl)methanone in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3,5-Dimethylphenyl)(phenyl)methanone is a diaryl ketone, belonging to the benzophenone class of compounds. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1][2] These activities include anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4][5] The specific substitution pattern on the phenyl rings of the benzophenone core is a critical determinant of the compound's biological and pharmacological properties.[1][5] While this compound itself is not extensively characterized as a bioactive agent, its structural motif makes it a valuable starting material and scaffold for the synthesis of novel derivatives with potential therapeutic applications. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally related compounds, and offer protocols for the synthesis and evaluation of its derivatives.

Potential Therapeutic Applications of this compound Derivatives

Based on the extensive research on the benzophenone scaffold, derivatives of this compound are promising candidates for development in several therapeutic areas:

-

Anti-inflammatory Agents: Benzophenone derivatives have been widely explored for their anti-inflammatory properties.[1][4][6] The synthesis and subsequent screening of analogs of this compound could lead to the discovery of novel inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Anticancer Agents: Numerous benzophenone derivatives have demonstrated significant in vitro and in vivo antitumor activity.[3][7] The this compound core can be functionalized to explore new structure-activity relationships (SAR) for developing potent and selective anticancer compounds.

-

Antiviral Agents: The benzophenone nucleus is a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][8] This suggests that derivatives of this compound could be investigated for their potential as antiviral agents.

-

Antifungal Agents: Methyl-substituted benzophenones have been reported to exhibit chemotherapeutic activity against various fungi.[5] This provides a rationale for screening libraries of this compound derivatives for antifungal activity.

Data Presentation

Due to the limited publicly available biological data for this compound, the following table summarizes its key chemical identifiers and physical properties. This serves as a foundational dataset for researchers initiating studies with this compound.

| Identifier | Value | Source |

| CAS Number | 13319-70-5 | |

| Linear Formula | C15H14O | |

| Molecular Weight | 210.27 g/mol | Calculated |

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of a Hydroxylated Analog via Fries Rearrangement

This protocol is adapted from the synthesis of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone and can be used as a representative method for modifying the dimethylphenyl ring.[5]

Objective: To synthesize a hydroxylated derivative of this compound, which can serve as an intermediate for further functionalization.

Materials:

-

2,6-Dimethylphenyl benzoate

-

Anhydrous aluminum chloride (AlCl3)

-

6 M Hydrochloric acid (HCl)

-

Ice

-

Ethanol

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Combine 2,6-Dimethylphenyl benzoate (0.022 mol) and anhydrous aluminum chloride (0.044 mol) in a dry round-bottom flask.

-

Heat the mixture to 150–170 °C under anhydrous conditions for 2–3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a beaker containing ice and 6 M HCl.

-

Stir the resulting mixture for 2–3 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain the purified (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone.

Protocol 2: In Vitro TNF-α Inhibition Assay

This protocol describes a general workflow for screening this compound derivatives for anti-inflammatory activity by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α).

Objective: To evaluate the potential of synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cell-based assay.

Materials:

-

Lipopolysaccharide (LPS)

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. Pre-treat the cells with the test compounds for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plates and collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for active compounds.

Visualizations

General Synthetic Strategy for Benzophenone Derivatives

The following diagram illustrates a common synthetic route for preparing benzophenone derivatives, the Friedel-Crafts acylation.

Caption: Common synthetic routes to benzophenone derivatives.

Experimental Workflow for Anti-inflammatory Screening

This diagram outlines the key steps in the experimental workflow for screening this compound derivatives for anti-inflammatory activity.

Caption: Workflow for TNF-α inhibition screening.

Conceptual Signaling Pathway Inhibition

This diagram illustrates the conceptual inhibition of a pro-inflammatory signaling pathway by a hypothetical active benzophenone derivative.

Caption: Conceptual inhibition of a pro-inflammatory pathway.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Hydroxybenzophenones via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1] This rearrangement is a key method for the synthesis of hydroxybenzophenones, which are important structural motifs in medicinal chemistry and materials science.[2] Hydroxybenzophenone derivatives exhibit a wide range of biological activities, including antiviral and antitumor properties, and are also utilized as UV absorbers in sunscreens and stabilizers in plastics.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of hydroxybenzophenones via the Fries rearrangement, targeting researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Selectivity

The Fries rearrangement proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1] The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong protic acids.[5] The generally accepted mechanism involves the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.[1][6]

The regioselectivity of the Fries rearrangement, yielding either the ortho- or para-hydroxybenzophenone, is influenced by reaction conditions such as temperature and solvent polarity.[1] Lower reaction temperatures generally favor the formation of the para product, while higher temperatures tend to yield the ortho isomer.[1][6] This is often attributed to kinetic versus thermodynamic control, where the ortho isomer can form a more stable chelate with the Lewis acid catalyst at higher temperatures.[1] The use of non-polar solvents can also favor the ortho product.[6]

Caption: General mechanism of the Fries rearrangement.

Experimental Protocols

This section details the experimental procedures for the synthesis of a phenolic ester (phenyl benzoate) and its subsequent Fries rearrangement to produce hydroxybenzophenones.

Protocol 1: Synthesis of Phenyl Benzoate

This protocol describes the esterification of phenol with benzoyl chloride.

Materials:

-

Phenol

-

Benzoyl chloride

-

5% Sodium hydroxide (NaOH) solution

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

-

Distilled water

Procedure:

-

In a round bottom flask, dissolve phenol (0.5 g, 5.3 mmol) in a 5% NaOH solution (10 mL).

-

Cool the flask in an ice bath with stirring.

-

Slowly add benzoyl chloride (2.4 mL) to the solution.

-

Continue stirring in the ice bath for 1.5 hours.[7]

-

Allow the reaction mixture to stand for 3 days to allow for complete precipitation of the product.

-

Collect the white precipitate by filtration.

-

Wash the precipitate thoroughly with cold distilled water (3 x 3 mL).

-

Dry the product to obtain phenyl benzoate.

Protocol 2: Fries Rearrangement of Phenyl Benzoate to 4-Hydroxybenzophenone

This protocol outlines a low-temperature Fries rearrangement to selectively synthesize the para-isomer.[7][8]

Materials:

-

Phenyl benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitromethane (CH₃NO₂)

-

Round bottom flask

-

Magnetic stirrer

-

Ice-salt bath or cryocooler

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round bottom flask.

-

Cool the solution to -10 °C with stirring in an ice-salt bath.

-

In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).

-

Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[7]

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice and dilute HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Experimental workflow for hydroxybenzophenone synthesis.

Data Presentation

The yield and regioselectivity of the Fries rearrangement are highly dependent on the reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst and Conditions on the Fries Rearrangement

| Catalyst | Solvent | Temperature | Time | Yield (%) | ortho:para Ratio | Reference |

| AlCl₃ | Nitromethane | Room Temp | 6-8 h | 80-92 | Predominantly para | [7] |

| AlCl₃ | (molten) | >100 °C | - | - | Predominantly ortho | [1] |

| Zn Powder | - | - | - | - | Selective | [5] |

| Methanesulfonic Acid | - | - | - | Good | - | [5] |